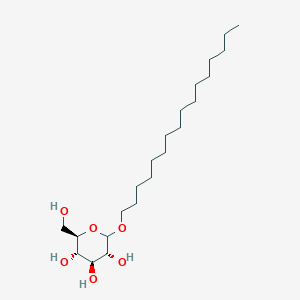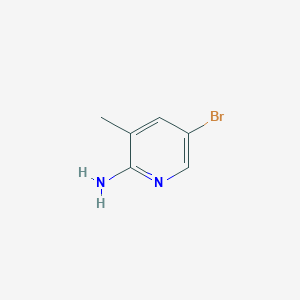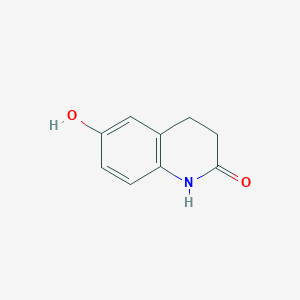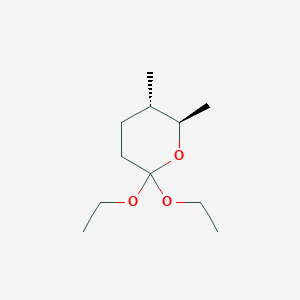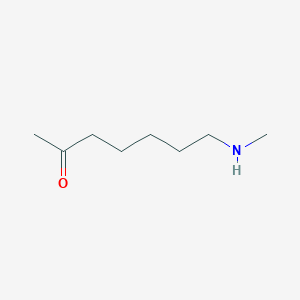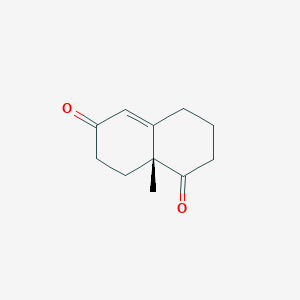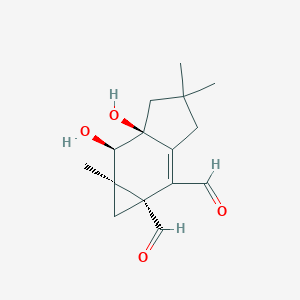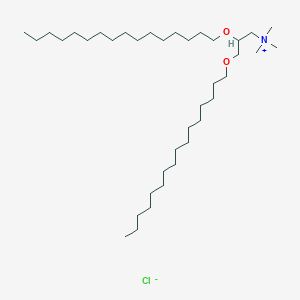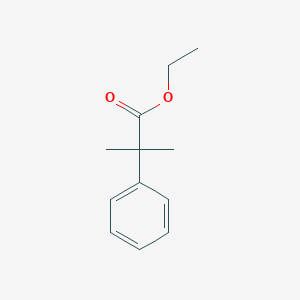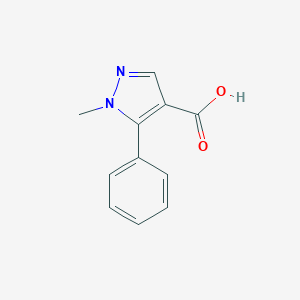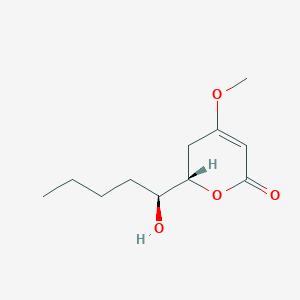
Pestalotin
Overview
Description
Pestalotin is a natural product first discovered by Kimura et al. from a culture broth of the fungus Pestalotia Cryptomeriaecola Sawada, which is pathogenic to the Japanese cedar, Cryptomeria japonica . It is known for its distinctive bioactivity as a gibberellin synergist . The compound features a 6-substituted 5,6-dihydro-2-pyrone skeleton, which is common in many natural products with diverse biological activities .
Mechanism of Action
Target of Action
Pestalotin is a secondary metabolite of the endophytic fungus Pestalotiopsis microspora It has been found to have significant bioactivity as a gibberellin synergist , indicating that it may interact with gibberellin receptors or related proteins in plants .
Mode of Action
It has been found to induce reducing sugar release in embryoless rice endosperms and enhance the growth of rice seedlings when used in combination with gibberellin a3 . This suggests that this compound may interact with its targets to modulate plant growth and development.
Biochemical Pathways
This compound is part of a diverse array of bioactive compounds produced by the Pestalotiopsis genus, including alkaloids, terpenoids, isocoumarin derivatives, coumarins, chromones, quinones, semiquinones, peptides, xanthones, xanthone derivatives, phenols, phenolic acids, and lactones .
Result of Action
This compound has been found to have antifungal activity, reducing the growth of certain fungal species . It also enhances the growth of rice seedlings when used in combination with gibberellin A3 . These results suggest that this compound can have significant effects at the molecular and cellular level.
Action Environment
Pestalotiopsis species, the source of this compound, are widely distributed in nature and can occur in a wide range of substrata . They are known to produce a variety of bioactive secondary metabolites under optimal nutritional and environmental conditions . Therefore, environmental factors such as temperature, humidity, and nutrient availability could potentially influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pestalotin has been achieved through various methods. One notable approach involves the OsO4-catalyzed asymmetric dihydroxylation of (E)-Ethyl-2-heptenoate using 1,4-bis(dihydroquinin-9-O-yl)phthalazine as a chiral ligand . This reaction sequence includes several steps such as the reduction of intermediates and the use of protecting groups to achieve the desired stereochemistry .
Another method involves the use of ®-Glycidol as a starting material, followed by catalytic asymmetric Mukaiyama aldol reactions and Hetero-Diels-Alder reactions to produce the pyrone skeleton . This approach allows for the synthesis of all four diastereomers of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above provide a foundation for potential large-scale synthesis. The use of catalytic asymmetric reactions and efficient protecting group strategies can be adapted for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Pestalotin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrone ring.
Substitution: Substitution reactions can introduce different substituents on the pyrone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include OsO4 and other metal catalysts.
Reduction: Reducing agents such as LiBH4 and NaBH4 are used in the synthesis of intermediates.
Substitution: Reagents like TsCl and Et3N are used for introducing substituents.
Major Products Formed
The major products formed from these reactions include various diastereomers of this compound and its derivatives, which can be used for further biological studies .
Scientific Research Applications
Pestalotin has several scientific research applications:
Comparison with Similar Compounds
Pestalotin is similar to other natural products with a 5,6-dihydro-2-pyrone skeleton, such as kavalactones and other gibberellin synergists . its unique stereochemistry and bioactivity distinguish it from other compounds. Similar compounds include:
Kavain: A kavalactone with similar structural features.
Methylsitan: Another kavalactone with biological activity.
Dihydrokavain: A reduced form of kavain with similar bioactivity.
Properties
IUPAC Name |
(2S)-2-[(1S)-1-hydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-3-4-5-9(12)10-6-8(14-2)7-11(13)15-10/h7,9-10,12H,3-6H2,1-2H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIMUDXPJZVJJO-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1CC(=CC(=O)O1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]([C@@H]1CC(=CC(=O)O1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956075 | |
| Record name | 6-(1-Hydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34565-32-7 | |
| Record name | (2S)-2-((1S)-1-Hydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034565327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(1-Hydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pestalotin is a gibberellin synergist first isolated from the culture broth of Pestalotia cryptomeriaecola Sawada, a fungus pathogenic to the Japanese cedar, Cryptomeria japonica D. Don. [, ]
A: The molecular formula of this compound is C11H18O4 and its molecular weight is 214.26 g/mol. []
A: this compound is characterized by a 4-methoxy-5,6-dihydro-α-pyrone ring with a 1-hydroxyhexyl substituent at the C-6 position. [, , ]
A: this compound has been characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, mass spectrometry (MS), and circular dichroism (CD) spectroscopy. [, , , ]
A: The 4-methoxy-5,6-dihydro-α-pyrone ring and the substituent at the C-6 position in this compound are crucial for its biological activity. Modifications to these structural features can significantly impact its potency and selectivity. [, , , , ]
A: this compound has been reported to act as a gibberellin synergist, enhancing the growth-promoting effects of gibberellins in plants, particularly in rice seedlings. [, , ]
A: Yes, several this compound analogs have been synthesized, including LL-P880β, LL-P880γ, and various other 4-methoxy-5,6-dihydro-α-pyrones with different substituents at the C-6 position. These analogs have shown varying degrees of biological activity, including gibberellin synergism, plant growth regulation, and cytotoxic effects. [, , , ]
ANone: Several total syntheses of this compound and its enantiomers have been reported, employing various strategies such as:
- Asymmetric Mukaiyama aldol reactions using chiral catalysts like Ti(iOPr)4/(S)-BINOL/LiCl. []
- Titanium tetrachloride-mediated aldol condensation of silyl enol ethers with 2-benzyloxyhexanal. [, ]
- Cycloadditive strategies using nitrile oxides and acrylate derivatives. []
- Utilization of dihydroxylated ynones and mercury(II)-catalyzed cyclizations. []
- Sharpless asymmetric dihydroxylation reactions. [, , ]
- Europium(III)-catalyzed cyclocondensation of silyloxy dienes with α-alkoxy aldehydes. [, ]
A: Yes, asymmetric syntheses of this compound have been achieved using methodologies like Sharpless asymmetric dihydroxylation and the utilization of chiral auxiliaries. [, , , , , ]
A: Yes, this compound and its derivatives have been isolated from various other fungi, including Pestalotiopsis microspora, Glomerella cingulata, Penicillium species, and Xylaria species. [, , , , , ]
A: The discovery of this compound and its derivatives in endophytic fungi suggests a potential role for these compounds in the ecological interactions between fungi and their host plants. [, , , ]
A: this compound is one of the many fungal metabolites that can occur naturally in maize kernels. Its presence, along with other metabolites, can be influenced by weather conditions and impact the quality and safety of maize and maize-derived products. []
A: Yes, analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for the detection and quantification of this compound in complex matrices such as maize kernels and fungal cultures. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


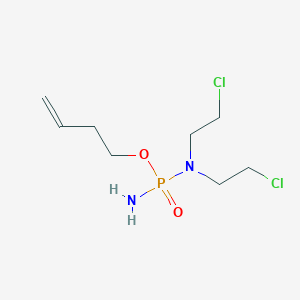
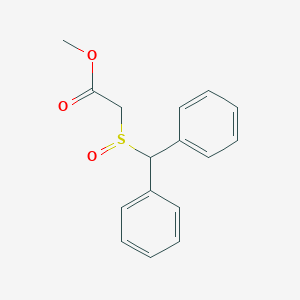
![(2S,6R)-6-[[1(s)-ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepine](/img/structure/B22876.png)
